molecular formula C18H19N3O4 B2943089 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034449-35-7

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2943089
CAS RN: 2034449-35-7
M. Wt: 341.367
InChI Key: SXBWZNQCQLRBMD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . This ring is substituted with a methyl group and a pyrrolidin-1-yl)methanone group. The pyrrolidin-1-yl)methanone group is further substituted with a pyrazin-2-yloxy group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The 2,3-dihydrobenzo[b][1,4]dioxin ring would likely contribute to the rigidity of the molecule, while the pyrrolidin-1-yl)methanone and pyrazin-2-yloxy groups could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidin-1-yl)methanone group could potentially undergo nucleophilic attack at the carbonyl carbon .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds with similar structures to the queried chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a study synthesized derivatives containing pyrazole moieties and evaluated them for antibacterial and antioxidant activities. These compounds displayed moderate activity against certain bacteria and showed radical scavenging activity, indicative of their antioxidant properties (Golea Lynda, 2021).

Anticancer Properties

Research into similar compounds has also explored their potential anticancer properties. Molecular docking studies of synthesized derivatives have been conducted to assess their effectiveness against cancer cell lines, with some compounds showing promising results (Kanubhai D. Katariya et al., 2021).

Corrosion Inhibition

Additionally, derivatives with structural similarities have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating significant inhibition efficiency. This suggests potential applications in protecting metals from corrosion (M. Yadav et al., 2015).

Molecular Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have also been a focus, with studies detailing the synthesis process and employing techniques like X-ray diffraction and DFT studies for structural elucidation. These analyses contribute to understanding the chemical and physical properties of these compounds, which is essential for their application in various scientific fields (P.-Y. Huang et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It could potentially interact with biological targets through the pyrrolidin-1-yl)methanone and pyrazin-2-yloxy groups .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity, it could potentially be developed into a therapeutic agent .

properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-17(25-15-5-3-2-4-14(15)23-12)18(22)21-9-6-13(11-21)24-16-10-19-7-8-20-16/h2-5,7-8,10,12-13,17H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBWZNQCQLRBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

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